molecular formula C22H15BrN2OS B2768683 5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde CAS No. 956183-52-1

5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2768683
CAS No.: 956183-52-1
M. Wt: 435.34
InChI Key: FDGYOPXTRNZGCI-UHFFFAOYSA-N
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Description

5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound with a molecular formula of C22H15BrN2OS This compound is characterized by the presence of a pyrazole ring substituted with bromophenyl, diphenyl, and carbaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl halide.

    Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through a thiolation reaction, where a thiol reacts with a suitable electrophile.

    Formylation: The carbaldehyde group is introduced through a formylation reaction, often using reagents like Vilsmeier-Haack or Duff formylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar in structure but contains a triazole ring instead of a pyrazole ring.

    4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-yl]sulfanyl-1-phenyl-1-ethanol: Contains a triazole ring and an ethanol group.

Uniqueness

5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is unique due to its combination of a pyrazole ring with bromophenyl, diphenyl, and carbaldehyde groups. This unique structure imparts specific chemical and biological properties that are distinct from similar compounds.

Properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-1,3-diphenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2OS/c23-17-11-13-19(14-12-17)27-22-20(15-26)21(16-7-3-1-4-8-16)24-25(22)18-9-5-2-6-10-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGYOPXTRNZGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2C=O)SC3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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